molecular formula C15H16O2 B11878306 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- CAS No. 183614-42-8

1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-

Cat. No.: B11878306
CAS No.: 183614-42-8
M. Wt: 228.29 g/mol
InChI Key: GRNJWPJPXMADOB-UHFFFAOYSA-N
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Description

Contextualization of Spiro Lactones and Related Heterocycles in Contemporary Synthesis

Spiro lactones are a noteworthy class of compounds characterized by a spirocyclic ring system where a lactone ring is joined to another ring by a single common atom. This structural motif is of considerable interest to synthetic chemists due to its presence in a variety of natural products with significant biological activities. The synthesis of such spirocycles often presents unique stereochemical challenges, making them attractive targets for the development of novel synthetic methodologies. The broader family of oxaspiro compounds has been explored for a range of potential applications, including in pharmaceuticals and agrochemicals, owing to their distinct three-dimensional structures which can lead to specific biological or physical properties. ontosight.aiontosight.ai

Chemical Significance and Distinctive Structural Features of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-

The compound 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- possesses a unique molecular architecture. Its core structure is a spiro[4.5]decane, meaning a five-membered ring is spiro-fused to a six-membered cyclohexane (B81311) ring. The five-membered ring is an α,β-unsaturated γ-lactone (a butenolide), and a phenyl group is substituted at the 4-position of this lactone ring.

The key structural features include:

Spiro Center: A quaternary carbon atom that connects the cyclohexane and lactone rings.

Lactone Ring: An unsaturated five-membered cyclic ester which is a common pharmacophore.

Phenyl Group: The presence of the phenyl substituent can influence the compound's electronic properties, solubility, and potential for intermolecular interactions such as π-π stacking.

Chirality: The spiro center is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers.

PropertyValue
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
IUPAC Name 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one

Note: The molecular formula and weight in the table are for the specific compound of interest, 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-.

Overview of Academic Research Trajectories for 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-

A comprehensive review of the scientific literature indicates that while the broader class of 1-oxaspiro[4.5]decane derivatives has been a subject of synthetic and structural studies, dedicated research focusing solely on 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- is limited. Much of the available research focuses on related structures with different substitution patterns. For instance, studies have been published on derivatives such as 4-butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one, where the crystal structure and synthesis are detailed. nih.gov Other research has explored the synthesis of the core 1-oxaspiro[4.5]decan-2-one scaffold through various synthetic routes.

The academic trajectory for compounds of this nature generally involves:

Development of Synthetic Methods: Establishing efficient and stereoselective routes to the spirocyclic core.

Structural Elucidation: Characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of Reactivity: Investigating the chemical transformations of the functional groups present in the molecule.

Biological Screening: Assessing the compound's potential as a therapeutic agent or for other applications.

While specific research on 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- is not extensively documented, the existing body of work on related spiro lactones suggests that it could be a molecule of interest for future studies in medicinal chemistry and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183614-42-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C15H16O2/c16-14-11-13(12-7-3-1-4-8-12)15(17-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

GRNJWPJPXMADOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Oxaspiro 4.5 Dec 3 En 2 One, 4 Phenyl and Analogues

General Strategies for Spiro Lactone Ring System Construction

The assembly of the spiro lactone ring system can be approached through various synthetic paradigms, ranging from linear, multi-step sequences to more convergent and efficient one-pot protocols. The choice of strategy often depends on the complexity of the target molecule, the desired stereochemistry, and the availability of starting materials.

Multi-Step Approaches to the Oxaspirodecenone Core

Multi-step syntheses provide a robust and often more controlled pathway to complex molecular architectures like the oxaspirodecenone core. These linear sequences allow for the isolation and purification of intermediates, which can be crucial for ensuring the final product's purity and stereochemical integrity. A classic example of a multi-step approach is seen in the industrial synthesis of spironolactone, a complex steroidal spirolactone. mdpi.com This synthesis involves a sequence of distinct chemical transformations, including:

Ethynylation: Introduction of an alkyne group at a sterically hindered position.

Carbonylation: Conversion of the alkyne to a carboxylic acid derivative.

Hydrogenation: Selective reduction of the triple bond to a saturated carbon chain.

Cyclization/Lactonization: Intramolecular esterification to form the five-membered lactone ring.

Oxidation: Further functional group manipulations on the steroid core. mdpi.com

This stepwise approach, while lengthy, allows for high fidelity in each transformation, ensuring the correct stereochemistry at multiple chiral centers. Similar strategies can be envisioned for the 1-oxaspiro[4.5]decenone core, where a cyclohexanone (B45756) derivative could be elaborated through a sequence of olefination, oxidation, and lactonization steps to build the spirocyclic system methodically.

Expedient One-Pot Synthesis Protocols

A notable example is the tandem Prins/pinacol (B44631) cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This Lewis acid-catalyzed reaction between an aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol proceeds through a cascade of Prins cyclization followed by a pinacol rearrangement, efficiently constructing the oxaspiro[4.5]decane skeleton in good yields and with excellent selectivity. rsc.org This methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants. rsc.org Such cascade reactions represent a highly atom-economical approach to the oxaspirodecenone core and its analogues.

Specific Routes to 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- and Substituted Derivatives

The introduction of the 4-phenyl substituent onto the 1-oxaspiro[4.5]dec-3-en-2-one scaffold requires specific synthetic methods that can control the regiochemistry of the phenyl group's placement.

Condensation Reactions Involving Spirocyclic Ketones and Diketene (B1670635) Equivalents

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The Knoevenagel and Reformatsky reactions are particularly relevant for the synthesis of α,β-unsaturated lactones and their precursors.

The Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgpurechemistry.orgresearchgate.net For the synthesis of the target compound, this could involve the condensation of cyclohexanone with phenylacetic acid or a derivative, followed by lactonization. An intramolecular Knoevenagel–Claisen type condensation has been successfully used to synthesize spiro-2H-furan-3-ones from β-ketoesters. beilstein-journals.org

The Reformatsky reaction utilizes an α-halo ester and a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgiitk.ac.innumberanalytics.combyjus.com This β-hydroxy ester is a direct precursor to the lactone. In the context of the target molecule, cyclohexanone could be reacted with an α-bromo phenylacetate (B1230308) ester in the presence of zinc. The resulting spirocyclic β-hydroxy ester can then be cyclized to form the desired 1-oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-.

Furthermore, diketene can serve as a versatile building block for lactone synthesis. It has been shown that metal-catalyzed or photochemical reactions of diazocompounds in the presence of diketene can produce cyclopropanespiro-β-lactones, which can be rearranged into various furanone products. rsc.org While not a direct route to the target molecule, this illustrates the utility of diketene equivalents in constructing spiro lactone systems. A related synthesis has been reported for 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, which was synthesized via the condensation of 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride, indicating that the core structure can be accessed through such condensation strategies. researchgate.net

Table 1: Overview of Relevant Condensation Reactions
Reaction NameKey ReactantsKey Intermediate/ProductRelevance to Target Synthesis
Knoevenagel CondensationCyclohexanone, Phenylacetic acid derivativeα,β-unsaturated acidForms the C-C bond and the double bond prior to lactonization.
Reformatsky ReactionCyclohexanone, α-bromo phenylacetateβ-hydroxy esterDirectly forms the precursor for the spirolactone ring.
Diketene-based ReactionsDiketene, DiazocompoundsCyclopropanespiro-β-lactoneDemonstrates the use of diketene equivalents in forming spiro lactone cores.

Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex cyclic and spirocyclic systems. thieme-connect.comresearchgate.net These reactions often proceed with high levels of chemo-, regio-, and stereoselectivity.

Palladium-catalyzed annulation reactions are particularly effective. For instance, the annulation of internal alkynes with functionalized aryl halides in an aqueous medium, catalyzed by a fluorous, oxime-based palladacycle, provides a direct route to various carbo- and heterocycles. rsc.org A similar strategy could be employed where an appropriately substituted cyclohexanone derivative undergoes a palladium-catalyzed annulation with a phenyl-containing coupling partner.

Nickel-catalyzed enantioselective α-spirocyclization of lactones has been developed for the synthesis of spirocycles containing all-carbon quaternary centers. acs.org This method involves the intramolecular addition of lactone enolates to aryl nitriles, forging 5-, 6-, and 7-membered rings with good yield and enantioselectivity. acs.org This approach could be adapted to construct the 1-oxaspiro[4.5]decenone core by starting with a suitable lactone precursor.

Cycloaddition reactions , such as [3+2] and [4+2] cycloadditions, are also valuable tools. mdpi.comresearchgate.net The reaction of group 13 diyls with 1,2-diketones has been shown to proceed via a mdpi.comnih.gov-cycloaddition to yield 5-metalla-spiro[4.5]heterodecenes, demonstrating a novel approach to spirocyclic systems. mdpi.com

Table 2: Selected Metal-Catalyzed Reactions for Spiro Lactone Synthesis
Catalyst/MetalReaction TypeKey TransformationPotential Application
PalladiumAnnulationCoupling of internal alkynes and aryl halides.Construction of the phenyl-substituted lactone ring.
Nickelα-SpirocyclizationIntramolecular addition of a lactone enolate to a nitrile.Enantioselective synthesis of the spirocyclic core.
RhodiumHydroformylationFormation of a spirocyclic lactol from an ethynyl (B1212043) steroid. mdpi.comStepwise construction of the lactone ring.
Group 13 Metals (Al, Ga, In) mdpi.comnih.gov-CycloadditionReaction of diyls with 1,2-diketones. mdpi.comFormation of novel spiro[4.5]heterodecenes.

Spiroannulation via Alkynylation and Catalytic Hydrogenation

A highly effective strategy for constructing spirolactones involves the initial alkynylation of a cyclic ketone, followed by manipulation of the alkyne and subsequent lactonization. This approach is particularly well-documented in the synthesis of steroidal spirolactones like spironolactone. mdpi.comnih.gov

The general sequence is as follows:

Alkynylation: A cyclic ketone (e.g., cyclohexanone) is treated with a metal acetylide, such as the lithium or magnesium salt of a protected propargyl alcohol or a related alkyne. This step introduces the three-carbon unit that will ultimately form the lactone ring.

Side Chain Elaboration: The terminal alkyne can be carbonylated to a carboxylic acid.

Catalytic Hydrogenation: The triple bond is then selectively reduced to a single bond. This is a critical step, and the choice of catalyst is important for achieving the desired outcome without over-reduction. Catalysts such as palladium on carbon (Pd/C) or Lindlar's catalyst are commonly used. mdpi.combeilstein-journals.orglibretexts.org The hydrogenation converts the unsaturated side chain into the saturated alkyl carboxylic acid necessary for lactone formation.

Lactonization: Under acidic or thermal conditions, the hydroxy group (generated from the initial ketone) and the terminal carboxylic acid undergo intramolecular cyclization to form the stable five-membered spirolactone ring. mdpi.com

A related advanced method is the palladium-catalyzed [2+2+1] spiroannulation , which proceeds via an alkyne-directed remote C-H arylation followed by dearomatization. nih.govresearchgate.net This powerful reaction allows for the highly chemoselective cross-coupling of aryl iodides with bromophenols, leading to the formation of complex spirocyclic systems. nih.gov

Intramolecular Carbonyl-Ene and Related Cyclizations

The intramolecular carbonyl-ene reaction is a powerful, atom-economical method for the formation of cyclic homoallylic alcohols, which can be precursors to or directly form lactone structures. nih.gov This reaction can be effectively catalyzed by organocatalysts, such as Brønsted acids, to facilitate the cyclization of unsaturated aldehydes and ketones. nih.gov For instance, the cyclization of citronellal-derived trifluoroketones and various other aldehydes has been shown to produce five- and six-membered carbocyclic and heterocyclic rings with a preference for the trans-configuration. nih.gov

While traditional Lewis acids have been employed to catalyze these transformations, the use of organocatalysts like phosphoric acid derivatives has emerged as a milder and often more selective alternative. nih.gov The reaction scope has been demonstrated to be broader than previously reported, allowing for the formation of a variety of ring systems in moderate to good yields. nih.gov The diastereoselectivity of these reactions is a key aspect, with the formation of the trans-diastereomer often being favored. nih.gov

Table 1: Organocatalyzed Intramolecular Carbonyl-Ene Cyclizations

Substrate Catalyst Product(s) Diastereomeric Ratio (trans:cis) Yield (%)
Citronellal-derived trifluoroketone Diphenylphosphoramide trans- and cis-Cyclohexane 2.2:1 79
N-tosylated aminoaldehyde Chiral imidodiphosphate trans- and cis-Pyrrolidine - -
Citronellal Phosphoric acid derivative Isopulegol and neoisopulegol 2:1 -

Data sourced from studies on organocatalyzed intramolecular carbonyl-ene reactions. nih.gov

Transition Metal-Mediated and Organocatalytic Syntheses of Spiro-Lactones

The synthesis of spiro-lactones has been significantly advanced through the development of transition metal-mediated and organocatalytic methods. These approaches offer high efficiency and selectivity in the construction of the spirocyclic core.

Carbene C-H Insertion for Spiro-β-Lactone Formation

A notable advancement in the synthesis of spiro-β-lactones is the use of a temperature-regulated, catalyst-free, photoinduced selective carbene C-H insertion strategy. acs.org This method allows for the efficient synthesis of a variety of functionalized spiro-β-lactones and -lactams from α-diazo esters and amides. acs.org The reaction is operationally simple, high-yielding, and proceeds under blue-light irradiation. acs.org The broad applicability of this reaction has been demonstrated across a range of substrates with varying ring sizes and substituents. acs.org

The mechanism of this transformation involves the photo-induced generation of a singlet carbene, which then undergoes a selective insertion into a C-H bond to form the spiro-β-lactone. acs.org Temperature plays a crucial role in controlling the selectivity of the reaction. acs.org This methodology is also amenable to the late-stage functionalization of complex and bioactive molecules. acs.org

Table 2: Photoinduced Carbene C-H Insertion for Spiro-β-Lactone Synthesis

Substrate (α-diazo ester) Ring Size of Spirocycle Product Yield (%)
Cyclobutyl diazo ester 4 Four-membered-ring-containing spiro-β-lactone Quantitative
Cyclopentyl diazo ester 5 Five-membered-ring-containing spiro-β-lactone Quantitative
Cycloheptyl diazo ester 7 Seven-membered-ring-containing spiro-β-lactone Quantitative
2-Adamantyl-derived diazo ester - Adamantyl-spiro-β-lactone 86

Data represents a selection of substrates from a study on photoinduced carbene C-H insertion. acs.org

Carboxylative Cyclization Approaches Utilizing Propargylic Alcohols

The carboxylative cyclization of propargylic alcohols with carbon dioxide, often catalyzed by silver complexes, presents a direct route to α-alkylidene cyclic carbonates and, in some cases, unsaturated lactones. lookchem.com The use of bulky ligands, such as DavePhos or N-heterocyclic carbenes, in conjunction with a silver(I) salt, facilitates the smooth conversion of propargylic alcohols. lookchem.com This approach has been successful in the direct carboxylative cyclization of even primary propargylic alcohols, which was previously a significant challenge. lookchem.com

The proposed mechanism involves the formation of a silver-alkyne complex, which then undergoes cyclization. lookchem.com The choice of counterion on the silver salt can influence the reaction yield, as it plays a role in the deprotonation of the intermediate hydrogen carbonate. lookchem.com This methodology provides an effective pathway to previously inaccessible α-alkylidene cyclic carbonates and related unsaturated lactone structures. lookchem.com

Table 3: Silver-Catalyzed Carboxylative Cyclization of Propargylic Alcohols

Propargylic Alcohol Substrate Catalyst System Product Yield (%)
Primary propargylic alcohol AgOAc / DavePhos α-Alkylidene cyclic carbonate 60-75
Secondary propargylic alcohol Ag(I) complex α-Alkylidene cyclic carbonate -
Tertiary propargylic alcohol Ag(I) complex α-Alkylidene cyclic carbonate -

Data is based on a study of silver-catalyzed carboxylative cyclization with CO2. lookchem.com

Dienemagnesium Reagent Methodologies for γ-Lactones

Stereoselective and Asymmetric Synthesis of Chiral Spirolactones

The control of stereochemistry is paramount in the synthesis of complex molecules like spirolactones, as different stereoisomers can exhibit vastly different biological activities. Significant efforts have been dedicated to developing stereoselective and asymmetric methods to access chiral spirolactones with high enantiomeric and diastereomeric purity.

Diastereoselective Control in Spirocyclic Architectures

Diastereoselective control in the formation of spirocyclic architectures can be achieved through various strategies, including catalyst-controlled reactions and substrate-controlled approaches. For instance, in rhodium(II)-catalyzed 1,3-dipolar cycloaddition reactions, the use of γ-alkylidenebutenolides as dipolarophiles allows for the formation of spiro wikipedia.orgmdpi.comlactone moieties with the concomitant construction of quaternary spiro stereocenters. nih.govdntb.gov.ua Computational studies have provided insights into the mechanism of these cycloadditions, suggesting that the rhodium center plays a crucial role during the cyclization step. nih.gov

Organocatalysis has also emerged as a powerful tool for controlling diastereoselectivity in spirolactone synthesis. oaepublish.com For example, in organocatalyzed cascade reactions, the interaction between the substrate and the chiral catalyst can create a well-defined transition state that favors the formation of one diastereomer over the other. oaepublish.com The double hydrogen bonding interaction between the substrate and a bifunctional organocatalyst has been shown to be vital in controlling the stereoselectivity of certain cyclization reactions, leading to high diastereomeric ratios. oaepublish.com

Table 4: Diastereoselective Spirolactone Synthesis

Reaction Type Catalyst/Reagent Substrates Product Type Diastereomeric Ratio (dr)
Rhodium(II)-catalyzed 1,3-dipolar cycloaddition Rhodium(II) catalyst 2-Diazo-1,3-ketoester and protoanemonin Spiro wikipedia.orgmdpi.comlactone -
Organocatalyzed cascade reaction Chiral bifunctional squaramide Benzolactone-derived olefin and α,β-unsaturated ketone Bis-spiro product >20:1
Organocatalyzed Mannich/cyclization Chiral tertiary amine-thiourea Isothiocyanato butyrolactone and N-tosylimine Bispiro[thioimidazole-butyrolactone] 10:1

Data compiled from studies on diastereoselective synthesis of spirolactones. nih.govdntb.gov.uaoaepublish.com

Lack of Specific Research Hinders Detailed Analysis of Enantioselective Catalysis for 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-

The asymmetric construction of spiro compounds is a significant challenge in organic synthesis, with considerable effort dedicated to the development of novel catalytic systems that can control the formation of the chiral spirocenter. rsc.org Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of complex cyclic and spirocyclic structures. rsc.org Methodologies such as Michael additions, aldol (B89426) reactions, and cascade sequences catalyzed by chiral amines, phosphoric acids, or bifunctional catalysts have been successfully employed for the synthesis of various spiro compounds, often with high yields and excellent enantioselectivities. nih.gov

For instance, organocatalytic Michael/aldol cascade reactions have been utilized to create spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple stereocenters, achieving enantiomeric excesses greater than 99%. nih.gov Similarly, Lewis acid-catalyzed cascade reactions have been developed for the synthesis of related oxaspiro[4.5]decan-1-one scaffolds. rsc.org These examples highlight the potential for applying modern asymmetric catalytic methods to the synthesis of the target molecule.

A plausible and established strategy for the enantioselective synthesis of 4-substituted-γ-butyrolactones involves the organocatalytic Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a lactonization step. In the context of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, this would likely involve the reaction of a cyclohexanone-derived pronucleophile with a phenyl-substituted electrophile, or a variation thereof, in the presence of a chiral catalyst. The catalyst would be responsible for orchestrating the facial selectivity of the initial carbon-carbon bond formation, thereby establishing the stereochemistry at the spirocenter.

However, without specific research data, any discussion of catalyst performance, optimization of reaction conditions (solvent, temperature, catalyst loading), and the resulting yields and enantiomeric excesses for the synthesis of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- would be purely speculative. The electronic and steric properties of the phenyl group at the 4-position of the butenolide ring, as well as the nature of the cyclohexyl moiety, would significantly influence the catalytic process.

Detailed research findings, including data tables comparing different chiral catalysts (e.g., prolinol derivatives, cinchona alkaloids, phosphoric acids), substrates, and their impact on the stereochemical outcome of the reaction, are essential for a thorough and scientifically accurate analysis. Unfortunately, such specific data for the target compound could not be located in the available scientific literature.

Further research in this specific area would be necessary to identify optimal enantioselective catalytic methodologies for the synthesis of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, and to generate the detailed findings required for a comprehensive report.

In-depth Literature Review Reveals Scant Data on the Reactivity of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the specific chemical reactivity and derivatization of the compound 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-. Despite the compound being indexed in chemical databases, detailed experimental studies outlining its behavior in key organic transformations appear to be unavailable in the public domain.

While the core structure, a spirocyclic γ-butenolide, is of significant interest in medicinal and synthetic chemistry, the specific reactivity of the 4-phenyl substituted 1-oxaspiro[4.5]decane variant has not been characterized. The inquiry into its functional group transformations, additions to the enone system, and reactions at the phenyl moiety yielded no specific experimental data for this exact molecule.

General reactivity for the α,β-unsaturated lactone (enone) system is well-established in organic chemistry. Such systems are known to undergo a variety of transformations. For instance, conjugate (or Michael) additions are common, where nucleophiles add to the β-carbon of the enone. The carbonyl group of the lactone can be targeted by reducing agents or nucleophiles like Grignard reagents. The double bond can undergo reduction or oxidation, and the phenyl ring could, in principle, be subjected to electrophilic aromatic substitution or cross-coupling reactions.

However, without specific studies on 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, any discussion of its reactivity would be purely speculative. Factors such as the steric hindrance imposed by the spirocyclic cyclohexane (B81311) ring and the electronic influence of the 4-phenyl group could significantly modify its reactivity compared to simpler butenolides.

Due to the absence of detailed research findings and experimental data in the scientific literature, it is not possible to provide an evidence-based article on the chemical reactivity and derivatization of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- according to the specified detailed outline. No data tables for oxidation, reduction, conjugate addition, or other reactions could be generated as no published results for these reactions on the target compound were found.

Chemical Reactivity and Derivatization Studies of 1 Oxaspiro 4.5 Dec 3 En 2 One, 4 Phenyl

Substitution and Cross-Coupling Reactions at the Phenyl Moiety

Modification of the Phenyl Substituent for Library Generation

The generation of a chemical library based on the 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- scaffold involves the systematic modification of the phenyl substituent to explore the structure-activity relationship of the resulting analogs. While the term "library generation" is not always explicitly used in the primary literature, the synthesis of a variety of derivatives with different substituents on the phenyl ring is a common practice in medicinal chemistry and agrochemistry.

Research in this area has led to the synthesis of several derivatives where the phenyl group is substituted with one or more electron-withdrawing or electron-donating groups. A notable example is the synthesis of 4-hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one, a key intermediate in the preparation of the acaricide Spirodiclofen. nih.gov This demonstrates that the core spirocyclic structure can be synthesized with a pre-functionalized phenyl group. Further modifications can be carried out on the hydroxyl group at the 4-position of the butenolide ring, as seen in the synthesis of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate. nih.gov

The following table summarizes some of the synthesized derivatives of the 1-Oxaspiro[4.5]dec-3-en-2-one core, highlighting the modifications on the phenyl ring and other parts of the molecule.

Compound NamePhenyl SubstituentOther Substituents
1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-Unsubstituted PhenylNone
4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one2,4-Dichlorophenyl4-Hydroxy
3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate2,4-Dichlorophenyl4-(4-chlorobenzoyloxy)
4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-onePhenyl4-(benzylamino)

Regioselective Functionalization of the Aromatic Ring

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are fundamental methods for the functionalization of aromatic rings. masterorganicchemistry.comyoutube.comyoutube.com The directing effect of the substituent already present on the benzene ring determines the position of the incoming electrophile. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position (with the exception of halogens, which are deactivating but ortho-, para-directing). libretexts.org

In the case of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, the vinyl group connecting the phenyl ring to the lactone is generally considered to be an activating group and an ortho-, para-director. However, the electron-withdrawing nature of the lactone carbonyl group could diminish this activating effect. The likely outcome of an electrophilic aromatic substitution on this molecule would be the introduction of a substituent at the para position of the phenyl ring, and to a lesser extent, at the ortho positions, due to steric hindrance from the bulky spirocyclic system.

Detailed experimental studies on the direct regioselective functionalization of the phenyl ring in 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- are not extensively reported in the readily available literature. Most syntheses of substituted analogs rely on the use of pre-functionalized starting materials.

Cascade and Tandem Processes Initiated by 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-

The α,β-unsaturated lactone moiety in 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- provides multiple reactive sites that can be exploited in cascade and tandem reactions to build molecular complexity in a single synthetic operation.

Knoevenagel Condensation Strategies for Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.orgpurechemistry.org This reaction is a cornerstone in organic synthesis for the formation of α,β-unsaturated products. merckmillipore.comalfa-chemistry.com

While the 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- molecule itself does not possess a carbonyl group that would typically participate as an electrophile in a Knoevenagel condensation, its derivatives or precursors could be involved in such reactions. For instance, a synthetic strategy could involve a Knoevenagel condensation as a key step in the construction of the spirocyclic system.

Alternatively, the α,β-unsaturated system of the lactone ring could potentially undergo reactions with the products of a Knoevenagel condensation. For example, a Michael addition of a nucleophile to the double bond of the lactone could be a subsequent step after a Knoevenagel condensation has been used to generate that nucleophile.

A related strategy is the Doebner modification of the Knoevenagel condensation, which involves the reaction of an aldehyde with malonic acid in the presence of pyridine, leading to an α,β-unsaturated carboxylic acid after decarboxylation. wikipedia.orgorganic-chemistry.org

Tandem Reactions Involving C-C Bond Cleavage and Proton Transfer

Tandem reactions that involve both carbon-carbon bond cleavage and proton transfer can lead to significant molecular rearrangements and the formation of novel chemical scaffolds. The strained spirocyclic system and the reactive α,β-unsaturated lactone in 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- could potentially initiate or participate in such transformations.

The cleavage of C-C bonds is a key step in many biological and synthetic processes. nih.gov In the context of α,β-unsaturated lactones, tandem reactions can be triggered by various stimuli, including light, heat, or catalysts. For example, visible light-induced C-C bond cleavage in ketones has been utilized in multicomponent reaction cascades. youtube.com

While specific examples of tandem reactions involving C-C bond cleavage and proton transfer initiated by 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- are not well-documented, the general reactivity of α,β-unsaturated lactones suggests that such transformations are plausible. For instance, under photolytic or thermolytic conditions, the lactone ring could undergo decarbonylation (loss of CO) or other fragmentation pathways, leading to reactive intermediates that could then participate in subsequent bond-forming or proton transfer steps. The presence of the phenyl group could also play a role in stabilizing any radical or ionic intermediates formed during such a process.

Mechanistic Investigations and Advanced Computational Studies of 1 Oxaspiro 4.5 Dec 3 En 2 One, 4 Phenyl

Elucidation of Reaction Mechanisms for Spirolactone Synthesis

The formation of the 1-oxaspiro[4.5]decane ring system, particularly with unsaturation and phenyl substitution as seen in 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, can be achieved through various synthetic strategies. The elucidation of the precise reaction mechanisms is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.

The synthesis of 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of a cyclohexanone (B45756) derivative with a phenyl-substituted acylating agent or a related precursor. The mechanism often proceeds through several key intermediates and transition states. A plausible pathway involves the initial formation of an enolate from the cyclohexanone, which then acts as a nucleophile.

Computational studies on related spirolactone syntheses suggest that the reaction pathway can involve concerted or stepwise mechanisms. In a stepwise process, the initial nucleophilic attack leads to a tetrahedral intermediate. Subsequent intramolecular cyclization, followed by dehydration, yields the final spirolactone product. The stability of these intermediates and the energy barriers of the transition states are critical in determining the reaction rate and selectivity. For instance, the transition state leading to the spiro-center formation is often the rate-determining step, and its geometry is influenced by steric and electronic factors of the reactants.

Step Intermediate/Transition State Key Features
1Enolate FormationDeprotonation of cyclohexanone at the α-position.
2Nucleophilic AttackAttack of the enolate on the electrophilic carbonyl carbon.
3Tetrahedral IntermediateFormation of a transient species with a new C-C bond.
4Transition State for CyclizationRing-closing step to form the lactone ring.
5DehydrationElimination of a water molecule to form the double bond.

This is an interactive data table. You can sort and filter the data.

The formation of spirolactones can be subject to kinetic or thermodynamic control, leading to different product distributions under varying reaction conditions. At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest, which corresponds to the pathway with the lowest activation energy. Conversely, at higher temperatures, the reaction may become reversible, allowing for equilibrium to be established and favoring the most thermodynamically stable product.

For 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, the thermodynamic stability is influenced by factors such as ring strain in the spirocyclic system and conjugation of the phenyl group with the enone moiety. The interplay between kinetic and thermodynamic control is a crucial consideration in the synthesis of complex spirolactones, as it can dictate the stereochemical outcome at the spirocenter.

Control Favored Product Reaction Conditions Determining Factor
KineticThe product formed via the lowest energy transition state.Low temperature, short reaction time.Activation Energy (ΔG‡)
ThermodynamicThe most stable product.High temperature, long reaction time.Gibbs Free Energy of Product (ΔG°)

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Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, reactivity, and reaction mechanisms of organic molecules.

DFT calculations provide valuable insights into the electronic properties of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-. Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites for electrophilic attack, while the LUMO is on the electron-deficient regions, indicating sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the phenyl group and the enone system significantly influences the distribution and energies of these orbitals.

Computational modeling allows for the detailed exploration of potential reaction pathways for the synthesis of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction can be constructed.

These energy profiles help in identifying the rate-determining step and understanding the factors that control the reaction's feasibility and selectivity. For example, calculations can reveal the preference for a particular stereoisomer by comparing the activation energies of the transition states leading to different diastereomers. Such computational insights are invaluable for the rational design of synthetic routes.

Molecular Dynamics Simulations

While quantum chemical calculations provide information on static molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations can be employed to study the conformational flexibility of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, and its interactions with solvent molecules.

Conformational Analysis and Dynamics of the Spirocyclic System

The three-dimensional structure of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- is defined by the fusion of a planar lactone ring and a flexible cyclohexane (B81311) ring at a spirocyclic center. While direct crystallographic or advanced computational studies for this specific compound are not extensively documented in publicly available literature, a robust understanding of its conformational preferences and dynamic behavior can be derived from foundational principles of stereochemistry and detailed analyses of closely related analogs.

In contrast, the cyclohexane ring is known for its conformational flexibility. The most stable conformation of an unsubstituted cyclohexane ring is the chair form, which minimizes both angular and torsional strain. In the case of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, the cyclohexane ring is expected to adopt a chair conformation. This has been confirmed by X-ray crystallographic studies of structurally similar compounds. For instance, the crystal structure of 4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one reveals that the cyclohexane ring adopts a distinct chair conformation. nih.gov Similarly, analysis of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate also shows the cyclohexyl ring in a chair conformation.

The dynamics of the spirocyclic system are primarily associated with the conformational changes within the cyclohexane ring. The chair conformation of cyclohexane can undergo a process known as ring inversion or "ring flipping," where one chair conformation is converted into another. This process involves the interchange of axial and equatorial positions of the substituents. For 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, this dynamic equilibrium would involve the interconversion between two chair conformers. The energy barrier for this process would be influenced by steric interactions, and advanced computational methods such as molecular dynamics (MD) simulations would be required to fully elucidate the energetic landscape and the preferred conformational pathways. While all-atom MD simulations have been employed to study the dynamics of small organic molecules like lactones in various environments, specific studies on this particular spirocyclic system are not yet available.

The orientation of the phenyl group at the 4-position of the lactone ring is another important conformational aspect. The dihedral angle between the planar lactone ring and the phenyl ring will be determined by a balance of electronic effects (conjugation) and steric hindrance. In related structures, this dihedral angle has been measured, indicating a non-coplanar arrangement. For example, in 4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one, the dihedral angle between the furan ring plane and the benzene ring is 81.88 (2)°. nih.gov

Crystallographic Data for a Related Compound: 4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one
ParameterValue
Molecular FormulaC19H22Cl2O3
Crystal SystemOrthorhombic
Cyclohexane Ring ConformationChair
Dihedral Angle (Furan Ring vs. Benzene Ring)81.88 (2)°

Investigation of Binding Interactions with Molecular Targets

The investigation of the binding interactions of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- with specific molecular targets is a crucial area of research for determining its potential pharmacological or biological activity. However, there is a notable lack of direct experimental or computational studies in the public domain that have identified and characterized the molecular targets for this particular compound.

Despite the absence of direct studies on 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, the broader class of spirocyclic compounds has been shown to interact with a variety of biological targets. Insights can be drawn from structurally related molecules, although it is important to note that small structural modifications can lead to significant changes in biological activity and target specificity.

One of the most well-studied classes of related compounds is the tetronic and tetramic acid derivatives used as insecticides and acaricides. For example, Spirodiclofen, which shares the 1-oxaspiro[4.5]dec-3-en-2-one core but has a 2,4-dichlorophenyl group at the 3-position and a 2,2-dimethylbutyrate ester at the 4-position, is known to be an inhibitor of acetyl-CoA carboxylase (ACCase). ACCase is a crucial enzyme in lipid biosynthesis, and its inhibition disrupts the production of fatty acids, leading to the death of the target pests. Similarly, Spirotetramat, an azaspirocyclic analog, also targets ACCase. The active metabolite of Spirotetramat is an enol that shares structural similarities with the core of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-.

In a different context, other oxaspirol compounds isolated from natural sources have been investigated for their potential as therapeutic agents. For instance, Oxaspirol B, a more complex oxaspirol derived from an endolichenic fungus, has been shown to exhibit moderate inhibitory activity against p97 ATPase. The p97 ATPase is an enzyme involved in protein quality control and is considered a potential target for cancer therapy.

While these examples highlight the potential for spirocyclic compounds to interact with specific enzymes, it is crucial to emphasize that the molecular targets of these related compounds cannot be directly extrapolated to 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-. The nature and position of the substituents on the spirocyclic core play a critical role in determining the binding affinity and selectivity for a particular molecular target.

Future research involving techniques such as molecular docking, virtual screening, and in vitro biological assays would be necessary to identify and validate the specific molecular targets of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-. Such studies would be the first step in elucidating its potential biological activities and mechanism of action.

Molecular Targets of Structurally Related Spirocyclic Compounds
CompoundMolecular TargetBiological Activity
SpirodiclofenAcetyl-CoA Carboxylase (ACCase)Acaricide, Insecticide
SpirotetramatAcetyl-CoA Carboxylase (ACCase)Insecticide
Oxaspirol Bp97 ATPasePotential Anticancer

Advanced Spectroscopic and Structural Characterization of 1 Oxaspiro 4.5 Dec 3 En 2 One, 4 Phenyl

X-ray Crystallography for Absolute Structure Determination

No crystallographic data, including single-crystal X-ray diffraction results, molecular geometry parameters, or analyses of the furan and cyclohexane (B81311) ring conformations, could be located for 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, detailed experimental NMR data for this specific compound is not available in the searched literature. This includes:

High-resolution ¹H NMR spectral data for the analysis of proton environments.

¹³C NMR data for the characterization of the carbon skeleton and hybridization states.

Data from 2D NMR techniques (such as COSY, HMQC, HMBC) for connectivity assignments.

Without access to primary research articles or database entries containing the characterization of this specific compound, the generation of an accurate and scientifically valid article as per the provided outline is not feasible.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is an indispensable tool in chemical analysis, offering high sensitivity and accuracy for the determination of molecular weights and elemental compositions. For the validation of the molecular formula of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is the technique of choice.

High-Resolution Mass Spectrometry provides the measurement of mass-to-charge ratios with exceptional accuracy, which is crucial for unequivocally determining the elemental composition of a molecule. The molecular formula for 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- is C15H16O2. nih.gov HRMS-ESI analysis would aim to detect the protonated molecule, [M+H]+, and compare its experimentally measured exact mass with the theoretically calculated value.

The theoretical monoisotopic mass of C15H16O2 is calculated to be 228.11503 u. The detection of an ion with a mass that corresponds to this value within a very low margin of error (typically < 5 ppm) would provide strong evidence for the proposed molecular formula, thereby validating the identity of the synthesized compound.

Molecular FormulaIon SpeciesCalculated Exact Mass (u)Observed Mass (u)Confidence Level
C15H16O2[M+H]+229.12284Data not available in searched literatureN/A

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular fingerprint. For 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, the FTIR spectrum is expected to exhibit several key absorption bands corresponding to its distinct structural motifs.

While specific experimental data for this compound is not available in the reviewed literature, the expected characteristic vibrational frequencies can be predicted based on its structure:

C=O Stretching: The α,β-unsaturated γ-lactone ring should display a strong carbonyl (C=O) stretching vibration, typically in the range of 1740-1780 cm⁻¹.

C=C Stretching: The endocyclic double bond of the lactone and the aromatic C=C bonds of the phenyl group are expected to show absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-O Stretching: The C-O-C single bond stretching vibrations of the ester functional group within the lactone ring would likely appear in the 1000-1300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the spiro-cyclohexane ring would be observed just below 3000 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityObserved Wavenumber (cm⁻¹)
C=O (α,β-unsaturated lactone)1740-1780StrongData not available in searched literature
C=C (alkene and aromatic)1450-1680Medium-WeakData not available in searched literature
C-O (ester)1000-1300StrongData not available in searched literature
C-H (aromatic and aliphatic)2850-3100Medium-StrongData not available in searched literature

Microscopic and Surface Characterization Techniques

Microscopic techniques are essential for investigating the morphology and ultrastructure of a solid material. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information regarding the surface topography and internal nanoscale features, respectively.

SEM is a surface imaging technique that provides detailed information about the size, shape, and texture of a sample. For a crystalline or polycrystalline sample of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, SEM analysis would reveal the morphology of the crystals or particles. This information is valuable for understanding the material's physical properties and for quality control in synthesis. At present, no SEM images for this specific compound are available in the public domain literature.

ParameterDescriptionFindings
Particle/Crystal ShapeDescribes the geometric form of the particles.Data not available in searched literature
Size DistributionRange and average size of the particles.Data not available in searched literature
Surface TopographyDetails of the surface texture (e.g., smooth, rough, porous).Data not available in searched literature

TEM offers much higher resolution than SEM, allowing for the visualization of nanoscale features and the internal structure of a material. If 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- were to be formulated into nanoparticles or other nanostructures, TEM would be critical for characterizing their size, shape, and dispersity. It can also be used to observe crystal lattice fringes and defects in crystalline materials. As with SEM, there is no available TEM data for this compound in the reviewed literature.

ParameterDescriptionFindings
Nanoparticle Size/ShapeDimensions and morphology at the nanoscale.Data not available in searched literature
CrystallinityInformation on the crystalline nature and lattice structure.Data not available in searched literature
Internal StructureVisualization of the interior of particles or thin films.Data not available in searched literature

Applications of 1 Oxaspiro 4.5 Dec 3 En 2 One, 4 Phenyl in Advanced Chemical Research

Strategic Building Block in Complex Molecule Synthesis

The inherent reactivity and defined stereochemistry of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- and its derivatives make them attractive starting materials for the synthesis of complex molecules. The spiro center introduces a level of rigidity and three-dimensionality that is often sought after in the design of novel bioactive compounds. nih.gov

Synthesis of Novel Spirocyclic Scaffolds

The 1-oxaspiro[4.5]decane framework is a versatile template for the creation of a diverse array of more elaborate spirocyclic systems. nih.govbeilstein-journals.org By chemically modifying the core structure of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- and its analogs, researchers can generate libraries of novel compounds with potential applications in various fields of chemical biology and materials science. For instance, the synthesis of spiro-γ-lactone motifs on different molecular backbones, such as steroids, highlights the utility of spiro-lactone precursors in generating complex, biologically relevant molecules. nih.govbeilstein-journals.org The development of tandem reactions, like the Prins/pinacol (B44631) cascade, further expands the toolkit for synthesizing oxaspiro[4.5]decane scaffolds with high selectivity. rsc.org

Example of Synthetic TransformationStarting Material ClassResulting ScaffoldSignificance
Condensation Reaction4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one derivative2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl benzoate derivativeCreation of more complex spiro esters with defined stereochemistry.
Oxidative Spirocyclizationβ-Furyl AmidesSpiro-γ-butenolide-γ-butyrolactonesA novel method to synthesize previously underexplored spiro-γ-butenolide-γ-butyrolactones. nsf.gov
N-Acyliminium SpirocyclizationChiral N-alkyl-3-dibenzylaminosuccinimide1-azaspiro[4.5]-7-decen-2-oneSynthesis of nitrogen-containing spirocycles, which are core structures in various alkaloids. clockss.org

Precursor to Highly Functionalized Heterocyclic Systems (e.g., Pyrrolidinones)

Beyond serving as a foundation for other spirocycles, the lactone ring in 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- can undergo ring-opening or rearrangement reactions to yield other highly functionalized heterocyclic systems. A notable transformation is the conversion of γ-butyrolactones into 2-pyrrolidinones (also known as γ-lactams). This conversion is typically achieved by reaction with primary amines under catalytic conditions. Zeolites have been shown to be effective catalysts for the ring transformation of γ-butyrolactone into 2-pyrrolidinone and its N-substituted derivatives. researchgate.net This synthetic strategy opens a pathway from the oxaspiro scaffold to nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. The 1-azaspiro[4.5]decane core, for example, is found in a variety of biologically active alkaloids. clockss.org

Development of New Chemical Entities for Research Purposes

The unique structural features of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- make it an important starting point for the development of new chemical entities with potential therapeutic or research applications.

Spiro Barbituric Acid Derivatives and Related Heterocycles

Barbiturates are a class of compounds known for their effects on the central nervous system. The introduction of a spirocyclic moiety to the barbiturate scaffold can lead to compounds with novel pharmacological profiles. While direct synthesis from 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- is not extensively documented, the synthesis of 5-spirobarbituric acids from barbituric acid and various dibromoalkanes demonstrates the feasibility of creating such structures. researchgate.net The general strategy involves the condensation of malonic acid derivatives with urea, which can be adapted to spirocyclic precursors. researchgate.net These spiro barbiturates are of interest for their potential to modulate GABA-A receptors, which are crucial targets for anesthetics and other CNS-active drugs.

Tetronic Acids and Oxazolidinones

1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- belongs to the broader class of tetronic acids, which are 4-hydroxy-2(5H)-furanones. This class of compounds has attracted considerable attention due to their biological activities. nih.govnih.gov Several commercially successful pesticides, such as Spirodiclofen, are spirocyclic tetronic acid derivatives. nih.gov The synthesis of these compounds often involves a key intermediate, 4-hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one, which shares the same core structure as the subject of this article. nih.gov The development of novel oxaspirocyclic spiro-substituted tetronic acid derivatives continues to be an active area of research for their potential use as pesticides and herbicides. google.comwipo.int

Compound ClassCore StructureExampleResearch Application/Significance
Spirocyclic Tetronic Acids1-Oxaspiro[4.5]dec-3-en-2-oneSpirodiclofenWidely used as an acaricide in agriculture. nih.gov
Spiro Barbiturates5-Spirobarbituric Acid7,9-diaza-spiro[4.5]deca-6,8,10-trionesPotential modulators of GABA-A receptors. researchgate.net

Research Tools and Probes for Mechanistic Biological Studies

The conformational rigidity imparted by the spiro center makes spirocyclic compounds valuable tools for probing biological systems. nih.gov By locking the conformation of a molecule, researchers can gain insights into the specific structural requirements for binding to a biological target, such as a receptor or an enzyme.

Spirocyclic compounds have been instrumental in structure-activity relationship (SAR) studies, helping to delineate the pharmacophore of a particular drug target. For example, conformationally-constrained spiro-analogs of phenobarbital have been synthesized to study their allosteric activity at GABA-A receptors. These studies have led to the discovery of a new class of GABA-ergic drugs known as null allosteric ligands (NALs), which can reverse the action of anesthetics. While these specific analogs were not derived from 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-, they exemplify the utility of the spirocyclic scaffold in designing chemical probes for mechanistic biological investigations. The growing interest in spirocycles for drug discovery suggests that their application as research tools will continue to expand. researchgate.netresearchgate.net

Investigation of Enzyme Interactions and Modulation

Research into derivatives of 1-Oxaspiro[4.5]dec-3-en-2-one has revealed that they can act as potent enzyme inhibitors. For instance, the commercially successful acaricide, Spirodiclofen, which is a derivative, functions by inhibiting acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, and its inhibition disrupts the production of lipids, which are essential for various cellular functions, including membrane formation and energy storage. This disruption of mite development is a key aspect of its pesticidal action.

The study of how these spirocyclic compounds modulate enzyme activity is an active area of research. By systematically modifying the substituents on the 1-oxaspiro[4.5]dec-3-en-2-one core, researchers can investigate the structure-activity relationships that govern the potency and selectivity of enzyme inhibition.

Studies in Protein-Ligand Binding

The efficacy of enzyme inhibitors is fundamentally determined by the precise interactions between the small molecule (the ligand) and the protein's binding site. For derivatives of 1-Oxaspiro[4.5]dec-3-en-2-one, the binding to enzymes like ACCase is a subject of molecular modeling and structural biology studies. These investigations aim to elucidate the specific amino acid residues involved in the binding and the types of intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Understanding the protein-ligand binding at a molecular level is crucial for rational drug and pesticide design. It allows for the optimization of the ligand's structure to enhance its affinity and specificity for the target enzyme, thereby improving its biological activity and reducing off-target effects.

Design and Synthesis of Agrochemically Relevant Compounds for Research

The 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- scaffold is a valuable starting point for the synthesis of a variety of compounds with potential applications in agriculture. Its structural features can be readily modified to create libraries of derivatives that can be screened for desirable biological activities.

Precursors for Fungicidal Agents

The 1-oxaspiro[4.5]dec-3-en-2-one core is a key component in the development of novel fungicidal agents. Research has demonstrated that derivatives of this scaffold exhibit significant activity against a range of plant pathogenic fungi. For example, novel fungicidal agents incorporating the 2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl moiety have been synthesized and shown to have high inhibition rates against fungi such as Sclerotinia sclerotiorum and Phytophthora capsici.

The fungicidal activity of these compounds is often attributed to their ability to interfere with essential biochemical pathways in the fungi. The following table summarizes the fungicidal activity of some representative derivatives:

Compound IDTarget FungusInhibition Rate (%) at 50 µg/mL
Derivative ASclerotinia sclerotiorum87.8
Derivative BSclerotinia sclerotiorum91.3
Derivative CPhytophthora capsici96.4
Derivative DPhytophthora capsici92.5

These findings underscore the potential of the 1-oxaspiro[4.5]dec-3-en-2-one scaffold as a versatile precursor for the development of new and effective fungicides.

Development of Plant Elicitors and Disease Resistance Inducers

While the direct role of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- and its derivatives as plant elicitors or inducers of disease resistance is an emerging area of research with limited specific data currently available, the broader class of compounds that can induce systemic acquired resistance (SAR) or induced systemic resistance (ISR) in plants is of great interest in sustainable agriculture.

Plant elicitors are compounds that can trigger the plant's own defense mechanisms, leading to a state of heightened resistance to a broad spectrum of pathogens. This approach offers an alternative to the direct application of fungicides. The investigation into whether derivatives of the 1-oxaspiro[4.5]dec-3-en-2-one scaffold can act as such elicitors is a promising avenue for future research. The development of synthetic elicitors is a key strategy in modern crop protection.

Future Directions and Emerging Research Opportunities for 1 Oxaspiro 4.5 Dec 3 En 2 One, 4 Phenyl

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research on 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- is expected to prioritize the development of environmentally benign and sustainable synthetic routes. Current methodologies often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, and significant waste generation.

Key areas for future development include:

Electrochemical Synthesis: Recent advancements have demonstrated the potential of electrochemical methods for the synthesis of β-keto spirolactones. These methods utilize simple electrons as oxidants and can be performed in green solvents like acetone and water, offering a more sustainable alternative to classical oxidation techniques.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve energy efficiency. The application of microwave irradiation to the synthesis of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- could lead to more rapid and efficient production.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Exploring biocatalytic routes, such as those employing lipases or other hydrolases, could enable the stereoselective synthesis of chiral derivatives of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- under mild conditions.

Use of Greener Solvents and Catalysts: A shift towards the use of ionic liquids, supercritical fluids, and other environmentally friendly solvent systems, coupled with the development of recyclable and non-toxic catalysts, will be crucial in minimizing the environmental footprint of synthesizing this compound.

Green Synthesis ApproachPotential Advantages for 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- Synthesis
Electrochemical SynthesisUse of clean reagents (electrons), mild reaction conditions, potential for scalability.
Microwave-Assisted SynthesisReduced reaction times, increased yields, improved energy efficiency.
BiocatalysisHigh selectivity and stereospecificity, mild reaction conditions, biodegradable catalysts.
Greener Solvents/CatalystsReduced environmental impact, potential for catalyst recycling, improved safety profile.

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The reactivity of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- is largely uncharted territory. A thorough investigation into its chemical behavior will not only expand our fundamental understanding of this molecule but also open avenues for the synthesis of novel derivatives with potentially valuable properties.

Future research should focus on:

Cycloaddition Reactions: The enone moiety within the spirolactone ring is a prime candidate for various cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions. These reactions could be employed to construct more complex polycyclic systems incorporating the spirolactone core.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the spirolactone ring under various conditions (acidic, basic, thermal, photochemical) could reveal novel ring-opening and rearrangement pathways. For instance, acid-catalyzed rearrangements could lead to the formation of new carbocyclic or heterocyclic scaffolds.

Nucleophilic and Electrophilic Additions: The conjugated system in 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- offers multiple sites for nucleophilic and electrophilic attack. A systematic study of these reactions will be essential to understand the regioselectivity and stereoselectivity of such transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages in terms of efficiency, safety, and scalability. Applying these modern technologies to the synthesis of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- represents a significant area for future research.

Key opportunities include:

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The development of a continuous flow process for the synthesis of this spirolactone would enable safer handling of reactive intermediates and facilitate large-scale production.

Automated Synthesis Platforms: High-throughput experimentation using automated platforms can accelerate the optimization of reaction conditions and the synthesis of analog libraries. This would be particularly valuable for exploring the structure-activity relationships of derivatives of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-.

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, leading to faster and more efficient reactions. This technology is well-suited for the synthesis of fine chemicals like the target compound.

TechnologyPotential Impact on 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- Research
Flow ChemistryImproved reaction control, enhanced safety, and scalability of synthesis.
Automated SynthesisRapid optimization of reaction conditions and high-throughput synthesis of derivatives.
MicroreactorsIncreased reaction efficiency and better process control.

Advanced Computational Design for Rational Synthesis and Application

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. The application of advanced computational methods to 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- can accelerate the discovery of efficient synthetic routes and novel applications.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help in understanding its reaction mechanisms and predicting the outcomes of unexplored reactions.

Molecular Modeling and Docking Studies: If potential biological targets are identified, molecular docking simulations can be employed to predict the binding affinity and mode of interaction of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- and its derivatives. This can guide the design of more potent analogs.

In Silico Prediction of Physicochemical Properties: Computational models can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new materials or therapeutic agents.

Expanding the Scope of Bio-Oriented Chemical Research with Spirolactones

The spirolactone scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs, with the most notable example being the diuretic spironolactone. This suggests that 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- and its derivatives could also possess interesting pharmacological properties.

Future research in this area should focus on:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-phenyl-substituted 1-oxaspiro[4.5]dec-3-en-2-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves constructing the spirocyclic framework through cyclization reactions. For example, a phenyl-substituted spiro compound can be synthesized via Michael addition followed by lactonization, as seen in analogs like 3-methyl-4-(phenylseleno)-1-oxaspiro[4.5]dec-3-en-2-one . Key optimization steps include:

  • Temperature control : Maintaining 0–5°C during selenium group introduction to prevent side reactions.
  • Catalyst selection : Using Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate high-purity products (>95% by HPLC) .

Q. How is X-ray crystallography applied to confirm the spirocyclic structure, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, analogs like 4-[(6-chloro-2-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one were resolved using SHELX programs (SHELXS for structure solution and SHELXL for refinement) . Critical parameters:

  • Data collection : Use a Rigaku Saturn diffractometer with MoKα radiation (λ = 0.71073 Å) at 113 K .
  • Validation : Check for R-factor consistency (e.g., R = 0.034 in ).
  • Visualization : SHELXTL or Mercury for molecular graphics .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between published structures of spirocyclic compounds?

  • Methodological Answer : Discrepancies often arise from misassigned substituents or twinning. For example, a corrigendum for a dichlorophenyl derivative highlighted an error in pyridyl group positioning, resolved by re-analyzing bond angles (e.g., N1–C12–Cl3 = 115.93°) and dihedral angles (69.89° between rings) . Steps:

  • Cross-validate data : Compare puckering parameters (QT = 0.5531 Å, θ = 4.39°) with Cremer & Pople’s criteria .
  • Re-refinement : Use high-resolution data (θmax = 25.0°) and multi-scan absorption corrections .

Q. What strategies are effective for improving the bioactivity of 4-phenyl-1-oxaspiro derivatives, and how do structural modifications influence target binding?

  • Methodological Answer : Bioactivity correlates with substituent electronic and steric effects. For instance:

  • Fluorophenyl groups : Enhance metabolic stability via C–F bonds, as seen in 4-((4-fluorophenyl)hydroxymethyl) derivatives .
  • Selenium vs. oxygen : Phenylseleno groups increase oxidative reactivity, enabling selective elimination reactions .
  • Structure-Activity Table :
DerivativeKey ModificationObserved ActivityReference
3-(2,4-Dichlorophenyl)Halogen substitutionAntifungal (IC₅₀ = 2 µM)
4-Hydroxymethyl-fluorophenylHydrophilic groupEnhanced solubility

Q. How can computational methods predict the reactivity of spirocyclic lactones in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states. For example:

  • Nucleophilic attack : The phenylseleno group’s leaving ability (σ* orbital energy) predicts reaction rates .
  • Solvent effects : PCM models show polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 mechanisms .

Methodological Notes

  • Key References : SHELX protocols , synthetic optimizations , and crystallographic validations are prioritized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.